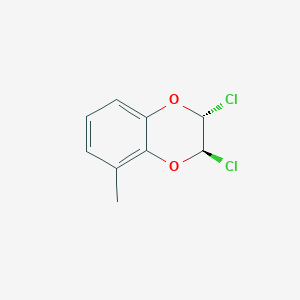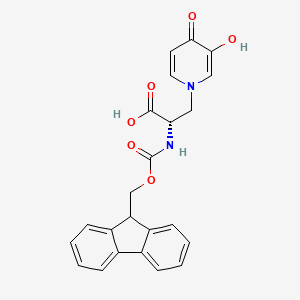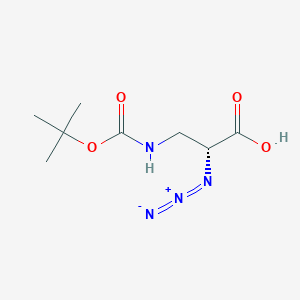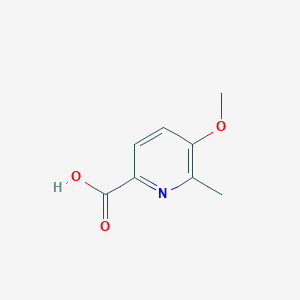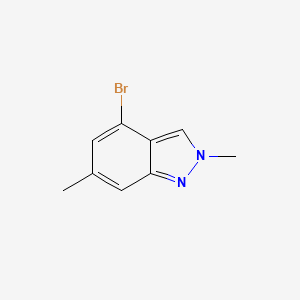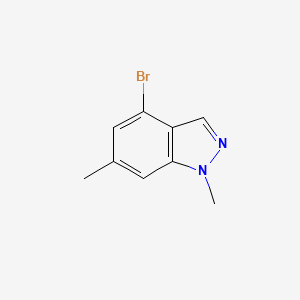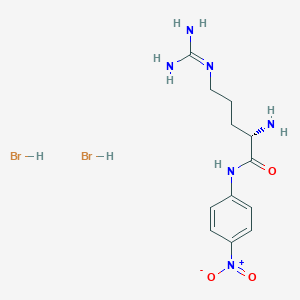
H-L-Arg-pna2hbr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Arg-pna2hbr typically involves the reaction of L-arginine with p-nitroaniline in the presence of dihydrobromide. The process includes several steps:
Protection of the amino group: The amino group of L-arginine is protected to prevent unwanted reactions.
Coupling reaction: The protected L-arginine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using preparative high-performance liquid chromatography (HPLC) for purification. This method ensures high purity and consistency of the final product .
化学反应分析
Types of Reactions
H-L-Arg-pna2hbr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .
科学研究应用
H-L-Arg-pna2hbr has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzyme kinetics studies to evaluate the activity of various enzymes.
Biology: The compound is used in biochemical assays to study enzyme-substrate interactions.
Industry: This compound is used in the production of biochemical reagents and diagnostic kits .
作用机制
The mechanism of action of H-L-Arg-pna2hbr involves its interaction with specific enzymes. The compound acts as a substrate, binding to the active site of the enzyme and undergoing a chemical reaction. This interaction can be used to study the enzyme’s activity, specificity, and kinetics. The molecular targets and pathways involved depend on the specific enzyme being studied .
相似化合物的比较
H-L-Arg-pna2hbr can be compared with other similar compounds such as arginylphenylalanine and other arginine derivatives. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its nitro group, which allows for specific chemical reactions and applications .
List of Similar Compounds
- Arginylphenylalanine
- L-arginine
- L-arginine derivatives
属性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.2BrH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRHZRASHMPFSP-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
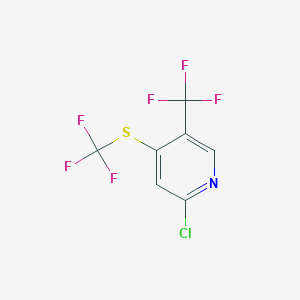
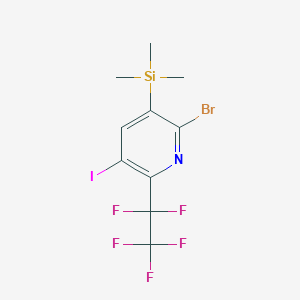
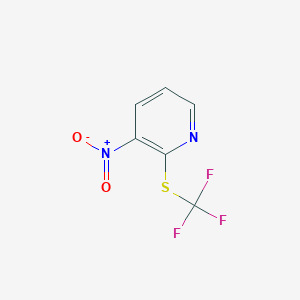
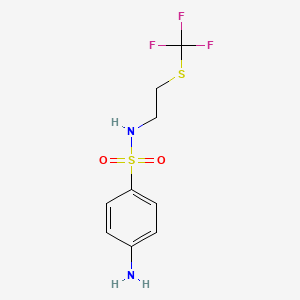
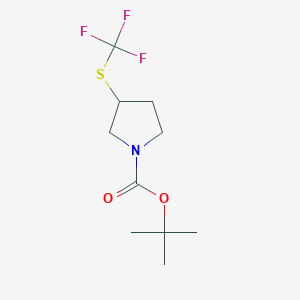
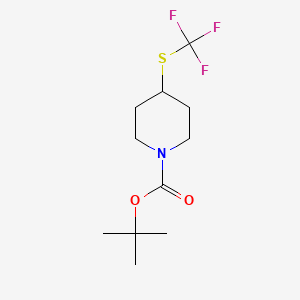

![(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6350643.png)
